2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a phenylpropan-2-yl group, a phenoxy group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpropan-2-yl group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the phenoxy group: This involves the nucleophilic aromatic substitution of a halogenated benzene derivative with a phenol in the presence of a base such as potassium carbonate.
Formation of the thiazolyl group: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of an acid catalyst.
Coupling of the intermediates: The final step involves coupling the phenylpropan-2-yl, phenoxy, and thiazolyl intermediates through an acylation reaction to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenylpropan-2-yl group may interact with hydrophobic pockets in proteins, while the thiazolyl group can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A simpler compound with a phenylpropan-2-yl group but lacking the phenoxy and thiazolyl groups.
N-(1,3-thiazol-2-yl)acetamide: Contains the thiazolyl and acetamide groups but lacks the phenylpropan-2-yl and phenoxy groups.
Uniqueness
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for multiple interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-20(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)24-14-18(23)22-19-21-12-13-25-19/h3-13H,14H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLKNFPUOBITL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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